![molecular formula C20H22N4O2S B12505497 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-isopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of indole and pyrrolopyrimidine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-isopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the oxoethyl group. The final steps involve the formation of the pyrrolopyrimidine ring and the attachment of the isopropyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-isopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-isopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It finds applications in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-isopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-propylquinazolin-4-one
- **2-[[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-isopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups and ring systems can result in unique interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H22N4O2S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N4O2S/c1-12(2)24-19(26)18-15(10-13(3)21-18)22-20(24)27-11-17(25)23-9-8-14-6-4-5-7-16(14)23/h4-7,10,12,21H,8-9,11H2,1-3H3 |
Clave InChI |
KLLLZJVMEXEPHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)N3CCC4=CC=CC=C43)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



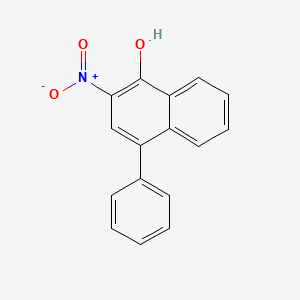
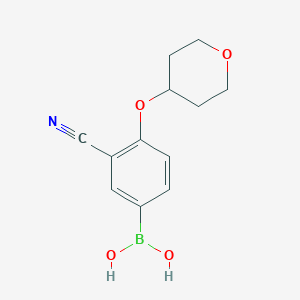
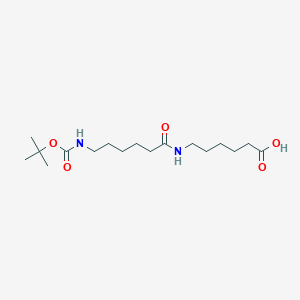
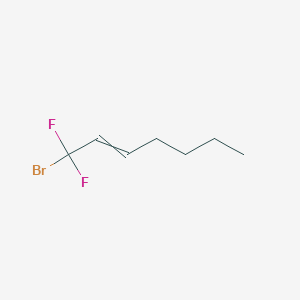
![Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12505455.png)
methanone](/img/structure/B12505461.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
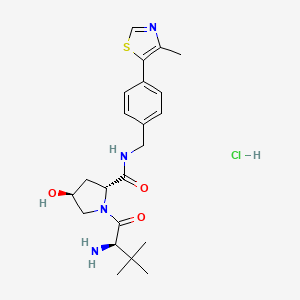
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)

